![molecular formula C16H18N2 B1386257 4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline CAS No. 1154288-79-5](/img/structure/B1386257.png)
4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline
Overview
Description
“4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline” is a chemical compound with the molecular formula C16H18N2. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound . The quinoline ring system is present in many natural products and synthetic molecules with a diverse range of biological activities .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one, a related compound, involves cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide . Metal-catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also used .Molecular Structure Analysis
The molecular structure of “4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline” can be derived from its molecular formula C16H18N2 . The compound contains a quinoline ring, which is a type of nitrogen-containing heterocycle .Chemical Reactions Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one involves various chemical reactions including cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide . Metal-catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also involved .Physical And Chemical Properties Analysis
The molecular weight of “4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline” is 238.33 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.Future Directions
The future directions for “4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline” could involve further exploration of its synthesis methods, biological activities, and potential applications in various fields. The development of new synthetic methodologies for constructing this scaffold, which includes metal-catalyzed and metal-free methods, multicomponent, domino one-pot protocol, oxidation, Friedel-Crafts type of cyclization, has been reported . These advancements could pave the way for new research directions.
Mechanism of Action
Target of Action
Similar compounds, such as 3,4-dihydro-2h- [1,4]oxazino [2,3-f]quinazolin-derivatives, have been evaluated as potent egfr tyrosine kinase inhibitors .
Mode of Action
If we consider the similar compounds, they interact with their targets (such as egfr tyrosine kinase) and inhibit their activities .
Biochemical Pathways
Similar compounds have been shown to affect various pathways related to the function of egfr tyrosine kinase .
Result of Action
Similar compounds have shown significant inhibitory activities against their targets .
properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-11-14(8-9-15(12)17)18-10-4-6-13-5-2-3-7-16(13)18/h2-3,5,7-9,11H,4,6,10,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOFSEQVNXCDQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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